BenchChemオンラインストアへようこそ!

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Cytotoxicity Prodrug Activation Cancer Cell Line

Procure this dedicated NPC (RPR132595A) standard—a unique CYP3A4-derived irinotecan metabolite—to ensure specificity in your assays. Unlike parent drug irinotecan, primary active SN-38, or the co-eluting metabolite APC, NPC possesses a dual identity: a poor direct topoisomerase I poison that is uniquely hydrolyzed by hCE to SN-38. Its exclusive CYP3A4-mediated formation makes it a selective probe for DDI screening (99–100% inhibition by ketoconazole/troleandomycin). Essential for validated HPLC-MS/MS quantification, pharmacokinetic modeling, and CES2 bioactivation studies. Using imprecise substitutes leads to fundamentally flawed metabolic and toxicity data.

Molecular Formula C28H30N4O6
Molecular Weight 518.6 g/mol
CAS No. 185304-42-1
Cat. No. B024366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
CAS185304-42-1
Synonyms4-Amino-(4S)-4,11-diethyl-3,4,12,14-tetrahydro_x000B_-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 1-Piperidinecarboxylic Acid Ester;  RPR 132595A;  NPC (metabolite); 
Molecular FormulaC28H30N4O6
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
InChIInChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
InChIKeyAPWFTHDYKJHNEV-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (RPR132595A) is a Critical Standard in Irinotecan Research and Development


7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (designated NPC or RPR132595A) is a major, bioactive oxidative metabolite of the anticancer prodrug irinotecan (CPT-11), generated specifically by cytochrome P450 3A4 (CYP3A4) [1]. As a camptothecin derivative, it inhibits topoisomerase I, but its prodrug-to-active-metabolite profile creates distinct analytical and pharmacological utility compared to the parent drug irinotecan, the primary active metabolite SN-38, or the alternate oxidative metabolite APC [2]. Procurement of this high-purity standard is essential for validated bioanalytical method development, drug-drug interaction (DDI) studies, and investigations into irinotecan's complex metabolism and toxicity.

The Irreplaceable Role of NPC (RPR132595A) in Studies of Irinotecan Metabolism, Toxicity, and Drug Interactions


Interchanging this compound with irinotecan, its active metabolite SN-38, or the co-eluting oxidative metabolite APC will lead to fundamentally flawed experimental results. NPC possesses a unique dual identity: it is a poor direct topoisomerase I poison but, uniquely among the oxidative metabolites, can be hydrolyzed by human carboxylesterases (hCE) to the potent cytotoxic agent SN-38 [1]. Its formation is exclusively mediated by CYP3A4, making it a specific probe for this enzyme's activity, a property not shared by SN-38 or APC [2]. Furthermore, NPC's formation kinetics differ depending on whether it originates from the lactone or carboxylate form of irinotecan, introducing critical analytical specificity for pharmacokinetic modeling [3]. Without a dedicated, characterized standard, these distinct metabolic pathways cannot be accurately quantified, obscuring the interpretation of irinotecan's efficacy and unpredictable toxicity.

Quantitative Differentiation of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin Against Key Analogs for Informed Procurement


Cytotoxic Potency: NPC is a Weak Direct-Acting Cytotoxin, Contrasting with SN-38

When tested in P388 murine leukemia cells, NPC demonstrated weak intrinsic cytotoxicity, directly comparable to the parent prodrug irinotecan but dramatically less potent than the active metabolite SN-38. This quantitative difference confirms NPC must undergo further bioactivation to exert potent antitumor effects, a characteristic not shared by SN-38 itself [1].

Cytotoxicity Prodrug Activation Cancer Cell Line

Topoisomerase I Poisoning: NPC is a Negligible Direct Effector Compared to SN-38

The primary mechanism of antitumor activity for camptothecins is the stabilization of topoisomerase I-DNA cleavable complexes. NPC was demonstrated to be a poor inducer of these complexes, with activity 100-fold weaker than that of SN-38 [1]. This places NPC as a low-potency prodrug that requires enzymatic conversion, fundamentally differentiating it from the direct-acting poison SN-38.

Topoisomerase I Inhibition DNA Cleavable Complex Mechanism of Action

Hydrolytic Bioactivation to SN-38: NPC is a Substrate for Carboxylesterase CES2, Unlike APC

A critical differential feature is NPC's unique ability among CYP3A4-mediated oxidative metabolites to be hydrolyzed to the potent cytotoxin SN-38 by human carboxylesterases. NPC demonstrated a catalytic efficiency with purified CES2 of 0.005 min⁻¹ µM⁻¹, whereas the analogous metabolite APC was a profoundly poor substrate, with a catalytic efficiency three orders of magnitude lower (0.015 x 10⁻³ min⁻¹ µM⁻¹) [1]. This confirms NPC, not APC, is a clinically relevant source of delayed SN-38 exposure.

Carboxylesterase CES2 Bioactivation Prodrug Metabolism

CYP3A4-Dependent Formation Rate and DDI Susceptibility: NPC Synthesis is Exquisitely Sensitive to Ketoconazole

The formation of NPC from irinotecan in human liver microsomes is exclusively catalyzed by CYP3A4 and is highly susceptible to inhibition. The CYP3A4-specific inhibitor ketoconazole at 1 µM reduced NPC formation by 99%, and troleandomycin at 100 µM inhibited formation by 100% [1]. This near-absolute dependence on a single CYP isoform makes NPC an exquisitely sensitive endpoint for DDI studies, a property not shared by the formation of the active metabolite SN-38.

CYP3A4 Drug-Drug Interactions Metabolic Stability Ketoconazole

Differential Precursor Dependence: NPC is Preferentially Formed from Irinotecan Lactone, Not Carboxylate

Population pharmacokinetic analysis revealed a unique metabolic branching point: NPC formation is best modeled as originating from the lactone form of irinotecan, whereas the structurally similar metabolite APC is mainly derived from the carboxylate form [1]. This chemical-specific routing means that the ratio of NPC to APC can serve as an indirect pharmacodynamic marker for irinotecan's pH-dependent interconversion in vivo.

Pharmacokinetic Modeling Lactone-Carboxylate Equilibria Metabolic Fate

Validated Research Applications for the 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin Standard


Bioanalytical LC-MS/MS Reference Standard for Irinotecan Metabolite Quantification

Due to its unique mass fragmentation pattern and retention time, NPC is essential as a primary reference standard in validated HPLC-MS/MS assays for the simultaneous quantitation of irinotecan, SN-38, SN-38G, and APC in human plasma. The specificity confirmed by Dodds et al. [1] ensures accurate non-interfering peaks for pharmacokinetic calculations in clinical trials.

CYP3A4 Activity and Drug-Drug Interaction Probe Substrate

The near-total inhibition of NPC formation by ketoconazole (99%) and troleandomycin (100%) [1] positions this compound's synthesis as a highly selective endpoint for evaluating CYP3A4-mediated metabolism and for screening novel chemical entities as potential perpetrators of irinotecan-based DDI.

Delayed Toxicity and Prodrug Bioactivation Research

Investigators studying the cause of irinotecan's delayed diarrhea can use the NPC standard to model the CES2-dependent conversion to SN-38 in hepatic and intestinal microsomes. The quantified catalytic efficiency of 0.005 min⁻¹ µM⁻¹ for CES2 [1] provides a benchmark for comparing inter-individual variability in bioactivation.

Pharmacokinetic Model Parameterization and Lactone-Carboxylate Equilibria Studies

Advanced compartmental modeling of irinotecan's complex pharmacokinetics, as described by Xie et al. [1], requires a dedicated NPC standard to accurately parameterize the metabolite's formation rate from the lactone form of the parent drug, enabling precise prediction of time-concentration profiles.

Quote Request

Request a Quote for 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.